molecular formula C9H17NO B1428940 4-(Oxolan-3-yl)piperidine CAS No. 1211528-53-8

4-(Oxolan-3-yl)piperidine

Cat. No.: B1428940
CAS No.: 1211528-53-8
M. Wt: 155.24 g/mol
InChI Key: OHRJLFFWUSVBAV-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)piperidine is a chemical compound with the molecular formula C9H17NO It is a piperidine derivative where the piperidine ring is substituted with an oxolane (tetrahydrofuran) group at the 3-position

Mechanism of Action

Target of Action

Piperidine derivatives, such as piperine, have been reported to exhibit remarkable pharmacological properties, including anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects . These effects suggest that the compound may interact with a variety of targets, including those involved in inflammation and immune response.

Mode of Action

Piperine, a piperidine alkaloid, has been shown to exhibit anti-inflammatory effects by depleting inflammatory markers, such as tumor necrosis factor-alpha (tnf-α), and interleukin-1β (il-1β) in 6-ohda-induced parkinson’s rats . This suggests that 4-(Oxolan-3-yl)piperidine may also interact with its targets to modulate inflammatory responses.

Biochemical Pathways

Piperine has been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways are involved in cell survival, inflammation, and immune response, suggesting that this compound may also affect similar pathways.

Pharmacokinetics

Piperine has been reported to have bioavailability enhancing abilities , suggesting that this compound may also exhibit similar pharmacokinetic properties.

Result of Action

Piperine has been reported to exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties . These properties suggest that this compound may also exert similar effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine with oxirane derivatives can lead to the formation of this compound. Another method involves the use of palladium-catalyzed hydrogenation reactions, which can efficiently produce piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(Oxolan-3-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

4-(Oxolan-3-yl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(oxolan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJLFFWUSVBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297671
Record name 4-(Tetrahydro-3-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211528-53-8
Record name 4-(Tetrahydro-3-furanyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211528-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tetrahydro-3-furanyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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